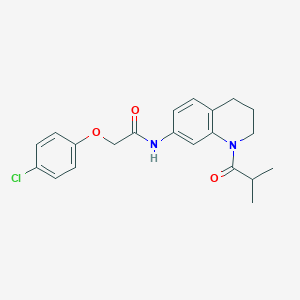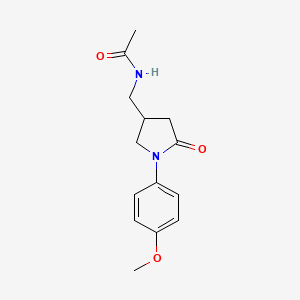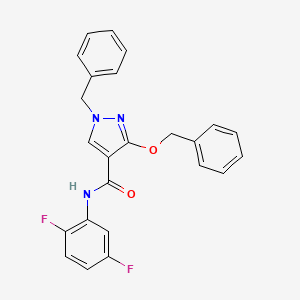
2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, commonly known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
A significant aspect of the scientific research on derivatives similar to 2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide focuses on their synthesis and potential chemical properties. For instance, derivatives of isoquinoline and quinazolinone have been synthesized to explore their chemical structures and potential biological activities. These compounds include a variety of substituted phenyl acetamides and their reactions with different chemical agents to form crystalline salts and host–guest complexes, which are noted for their enhanced fluorescence emission properties in certain states (A. Karmakar, R. Sarma, J. Baruah, 2007; S. Mehta, Sanjiv Kumar, R. Marwaha, et al., 2019).
Therapeutic Research
Research on compounds structurally related to 2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has also extended into therapeutic applications. One notable study investigated the therapeutic effects of a novel anilidoquinoline derivative against Japanese encephalitis, highlighting its significant antiviral and antiapoptotic effects in vitro and in vivo (Joydeep Ghosh, V. Swarup, A. Saxena, et al., 2008). This research indicates the potential of similar compounds for treating viral diseases through modulation of viral load and enhancement of survival rates.
Molecular Docking and Biological Potentials
Further studies have focused on the synthesis of derivatives like 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide and their in vitro antimicrobial and anticancer activities. Molecular docking studies have been employed to understand the interaction of these compounds with biological targets, demonstrating significant activities against various microbial strains and cancer cell lines. This highlights the potential of these compounds as leads for the development of new antimicrobial and anticancer therapies (S. Mehta, Sanjiv Kumar, R. Marwaha, et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14(2)21(26)24-11-3-4-15-5-8-17(12-19(15)24)23-20(25)13-27-18-9-6-16(22)7-10-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXSKKKLXULMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-2-((4-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367599.png)
![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2367610.png)


![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)

![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)
